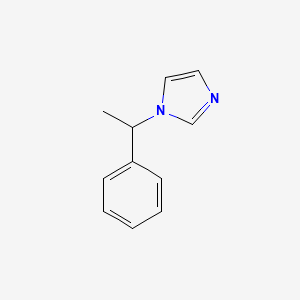

1-(1-Phenylethyl)-1h-imidazole

説明

1-(1-Phenylethyl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

準備方法

Synthetic Routes and Reaction Conditions: 1-(1-Phenylethyl)-1H-imidazole can be synthesized through several methods. One common approach involves the reaction of 1-phenylethylamine with glyoxal in the presence of ammonium acetate. The reaction typically proceeds under reflux conditions in an ethanol solvent, yielding the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

化学反応の分析

Types of Reactions: 1-(1-Phenylethyl)-1H-imidazole undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the imidazole ring to its reduced form

生物活性

1-(1-Phenylethyl)-1H-imidazole is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article will explore its chemical properties, synthesis, biological mechanisms, and potential therapeutic applications, supported by research findings and case studies.

This compound has the molecular formula and a molar mass of approximately 214.26 g/mol. The compound features an imidazole ring, which is a five-membered aromatic structure containing two nitrogen atoms, contributing to its reactivity and biological properties.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Combining phenethylamine with imidazole derivatives.

- Electrophilic Substitution : Modifying the imidazole ring to enhance biological activity.

These synthetic routes allow for the production of both racemic and enantiomerically pure forms of the compound, which is crucial for evaluating its pharmacological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, a derivative exhibited significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The compound demonstrated an IC50 value comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4f | A549 | 18.53 | 23–46 |

| 4f | SGC-7901 | - | - |

| 4f | HeLa | - | - |

The selectivity index indicates that normal cells exhibited significantly higher tolerance to the compound compared to tumor cells, suggesting a favorable therapeutic window .

The mechanism by which this compound exerts its biological effects involves:

- Apoptosis Induction : The compound increases the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to enhanced apoptosis in cancer cells .

- Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor or ligand in biochemical assays, interacting with specific molecular targets to modulate enzyme activity.

Case Studies

A notable study focused on the antitumor activity of novel derivatives related to this compound. The research demonstrated that modifications in the alkyl chain length significantly affected the antitumor efficacy, with certain derivatives showing promising results in vitro .

Additionally, another study explored the compound's potential as a therapeutic agent against various diseases due to its anti-inflammatory and antimicrobial properties. These findings underscore the versatility of this compound in drug development .

科学的研究の応用

Pharmaceutical Applications

The primary applications of 1-(1-Phenylethyl)-1H-imidazole are in the pharmaceutical sector, where it is being explored for several potential uses:

- Antimicrobial Agents : Research indicates that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics.

- Anesthetic Properties : A closely related compound, 1-[(1R)-1-Phenylethyl]-1H-imidazole-5-carboxylic acid (Etomidate Acid), has been studied for its anesthetic effects. Given the structural similarities, 1-PE-Im may also have potential applications in anesthesia .

- Inhibition of Steroid Biosynthesis : Compounds related to 1-PE-Im are known to inhibit enzymes involved in steroid biosynthesis. For instance, research on 11β-hydroxylase inhibitors highlights the potential of these compounds in treating conditions like Cushing's syndrome by modulating cortisol production.

The biological activity of this compound is closely tied to its interactions with specific molecular targets:

- Enzyme Inhibition : Studies have shown that this compound can act as a competitive inhibitor of enzymes such as 11β-hydroxylase, which is critical in cortisol synthesis. This inhibition can lead to significant reductions in cortisol levels, suggesting therapeutic potential for adrenal disorders .

- Binding Affinity Studies : Interaction studies have demonstrated that this compound exhibits binding affinity to various biological targets. Such studies are essential for evaluating the safety and efficacy of drug candidates derived from this compound .

Case Studies and Research Findings

A number of studies have investigated the applications and effects of this compound and its derivatives:

Adrenal Incidentalomas

Research involving patients with adrenal incidentalomas utilized imaging techniques to assess the uptake of radiolabeled versions of related compounds. The findings suggested that these compounds could help differentiate between benign and malignant adrenal lesions based on their binding affinity to overexpressed 11β-hydroxylase.

Cushing's Syndrome

Clinical studies examining patients with Cushing's syndrome receiving treatment with etomidate (a related compound) demonstrated rapid decreases in cortisol levels. This underscores the potential clinical relevance of imidazole derivatives in managing hypercortisolism.

特性

IUPAC Name |

1-(1-phenylethyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-10(13-8-7-12-9-13)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIUPWHIKAQKOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。